molecular formula C11H16BrNO4 B2569407 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid CAS No. 2169408-36-8

5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid

Cat. No. B2569407
CAS RN: 2169408-36-8
M. Wt: 306.156
InChI Key: GAVKWICCZPSJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H16BrNO4 and its molecular weight is 306.156. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The preparation of pyridine derivatives, including those involving bromo and carboxylic acid functionalities, has been a subject of interest in organic chemistry due to their potential applications in developing pharmaceuticals and materials. For example, the synthesis of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives via aminolysis of corresponding bromo derivatives has been reported, though these compounds showed no significant antibacterial activity (Elliott, O'hanlon, & Rogers, 1987). Similarly, pyridinium betaines of 1,3-indandione series were synthesized through reactions involving bromo and pyridinecarboxylic acids, highlighting the versatility of bromo-substituted pyridine derivatives in synthetic chemistry (Frangatos & Taurins, 1959).

Another study focused on the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, demonstrating the structural intricacies and potential for forming hydrogen bonds and π...π stacking interactions, which could be relevant in material science and drug design contexts (Anuradha et al., 2014).

properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h6,8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVKWICCZPSJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid

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